

Application Notes and Protocols for the Analysis of Sodium Hydroxymethanesulfonate

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Compound of Interest

Compound Name: Sodium hydroxymethanesulfonate

Cat. No.: B033375

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These application notes provide detailed methodologies for the quantitative analysis of **sodium hydroxymethanesulfonate** (HMS), a key compound in pharmaceutical and research applications, utilizing High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). The protocols are designed for researchers, scientists, and drug development professionals requiring accurate and reliable analytical methods for HMS.

High-Performance Liquid Chromatography (HPLC) Method: Ion-Pair Reversed-Phase HPLC

This method allows for the simultaneous determination of hydroxymethanesulfonate, sulfite, and sulfate. It employs an ion-pair reversed-phase technique with indirect photometric detection, offering high sensitivity and rapid analysis.

Quantitative Data Summary

Parameter	Value	Reference
Analyte	Sodium Hydroxymethanesulfonate (HMS)	[1][2]
Linearity Range	3.8–430 µM	[2]
Limit of Detection (LOD)	In the pmol range	[1][3]
Separation Time	< 10 minutes	[1][3]

Experimental Protocol

1. Objective:

To quantify **sodium hydroxymethanesulfonate** in aqueous samples, separating it from potential interferents like sulfite and sulfate.

2. Materials and Reagents:

- **Sodium Hydroxymethanesulfonate** (purity $\geq 95\%$)[2]
- Sodium Sulfite
- Sodium Sulfate
- Cetylpyridinium Chloride
- Potassium Hydrogen Phthalate
- Triethanolamine
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Deionized Water (18.2 M Ω ·cm)

3. Chromatographic Conditions:

- Column: C18 column (e.g., Restek Ultra Column, 5 μ m, 250 mm x 4.60 mm) dynamically coated with cetylpyridinium chloride.[2][3]
- Column Coating Procedure: Equilibrate the column with a 1.0 mM cetylpyridinium chloride solution in 7% acetonitrile to create a charged surface.[3]
- Mobile Phase: 0.5 mM Potassium Hydrogen Phthalate, 0.015% Triethanolamine, and 3% Methanol in deionized water, adjusted to pH 7.9.[1][3]
- Flow Rate: 1.0 mL/min.[3]

- Detection: Indirect photometric UV detection at 255 nm.[3]
- Injection Volume: 10 μ L.[3]
- Temperature: Ambient (e.g., 23 °C).[3]

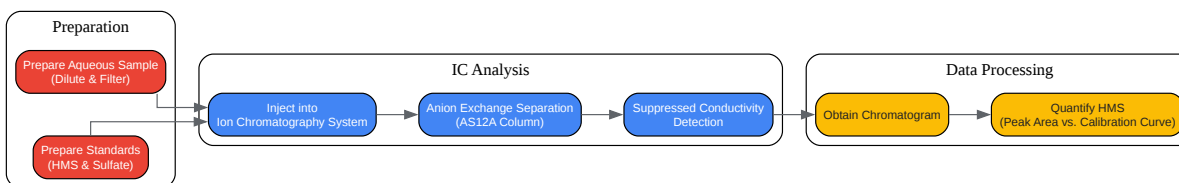
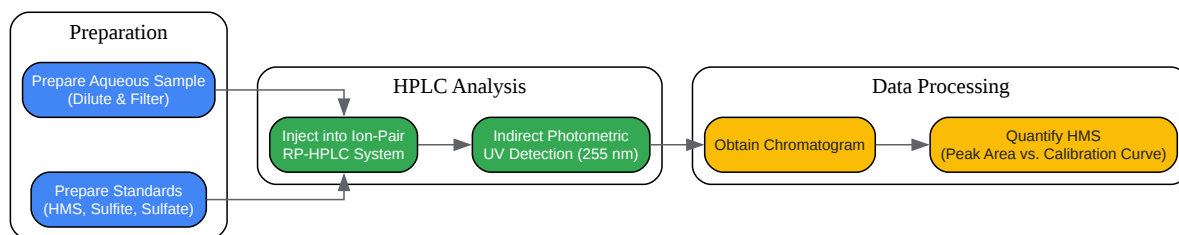
4. Standard and Sample Preparation:

- Standard Stock Solutions: Prepare individual stock solutions of **sodium hydroxymethanesulfonate**, sodium sulfite, and sodium sulfate in deionized water.
- Working Standards: Prepare a series of working standards by diluting the stock solutions to concentrations within the linear range (e.g., from 3.8 μ M to 430 μ M for HMS).[2]
- Sample Preparation: Dilute aqueous samples to fall within the calibration range. Filter all solutions through a 0.45 μ m syringe filter before injection.

5. Analysis Procedure:

- Equilibrate the coated C18 column with the mobile phase until a stable baseline is achieved.
- Inject the prepared standards and samples.
- Identify and quantify the analytes based on their retention times and peak areas compared to the calibration curve.

Experimental Workflow



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References

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